Deruxtecan - 1599440-13-7

Deruxtecan

Catalog Number: EVT-266839
CAS Number: 1599440-13-7
Molecular Formula: C52H56FN9O13
Molecular Weight: 1034.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deruxtecan (DXd), formally known as MAAA-1181a, is a potent topoisomerase I inhibitor payload used in the creation of antibody-drug conjugates (ADCs) [, , , , ]. It is a derivative of exatecan . Deruxtecan is not used independently as a therapeutic agent but serves as a cytotoxic component that is linked to antibodies targeting specific cancer cells. [, , , , ] This approach aims to deliver highly potent chemotherapy directly to tumor cells while minimizing systemic toxicity. [, , , , ] In scientific research, Deruxtecan is crucial in exploring novel cancer therapies, investigating drug delivery mechanisms, and studying the interplay between targeted therapies and the immune system. [, , , ]

Future Directions
  • Exploring new targets: Investigating the conjugation of Deruxtecan to antibodies targeting other cancer-specific proteins could expand its application to a broader range of tumor types. [, ]

  • Optimizing linker technology: Developing more stable and tumor-selective linkers could further enhance the efficacy and safety of Deruxtecan-based ADCs by maximizing drug delivery to tumor cells and minimizing off-target toxicity.

  • Combination therapies: Combining Deruxtecan-based ADCs with other cancer therapies, such as immune checkpoint inhibitors or other targeted therapies, may provide synergistic anti-tumor effects. [, , ]

  • Biomarker development: Identifying biomarkers that predict response to Deruxtecan-based ADCs could personalize treatment and improve patient outcomes.

  • Addressing resistance mechanisms: Investigating mechanisms of resistance to Deruxtecan-based ADCs could lead to the development of strategies to overcome resistance and enhance the durability of response. [, ]

Trastuzumab Deruxtecan (T-DXd)

  • Compound Description: Trastuzumab deruxtecan (T-DXd), formerly known as DS-8201a, is an antibody-drug conjugate (ADC) consisting of a humanized anti-HER2 monoclonal antibody attached via a tetrapeptide-based cleavable linker to a topoisomerase I inhibitor payload, deruxtecan . T-DXd is designed to target and deliver deruxtecan specifically to HER2-expressing cancer cells.

Trastuzumab Emtansine (T-DM1)

  • Compound Description: Trastuzumab emtansine (T-DM1) is another HER2-targeting antibody-drug conjugate. Instead of deruxtecan, T-DM1 utilizes a different cytotoxic payload, mertansine (DM1), linked to the trastuzumab antibody.

[Fam-] Trastuzumab Deruxtecan (DS-8201a)

  • Compound Description: This is a fluorescently labeled version of trastuzumab deruxtecan used in preclinical studies to track the intracellular trafficking and processing of the ADC.

Exatecan

  • Compound Description: Exatecan is a topoisomerase I inhibitor that belongs to the camptothecin class of compounds. It acts by inhibiting the topoisomerase I enzyme, leading to DNA damage and cell death.
Source and Classification

Deruxtecan is classified as a small molecule drug and is categorized under the class of topoisomerase I inhibitors. It was developed by Daiichi Sankyo and has been incorporated into ADCs like trastuzumab deruxtecan (Enhertu), which targets the HER2 receptor on cancer cells . The compound's design aims to improve therapeutic efficacy while minimizing systemic toxicity, a common challenge in conventional chemotherapy.

Synthesis Analysis

Deruxtecan's synthesis involves multiple steps, focusing on the attachment of the exatecan derivative to a monoclonal antibody via a cleavable linker. The synthesis typically follows these methods:

Technical details regarding the synthesis include controlling reaction conditions to optimize yield and purity, which are critical for clinical applications .

Molecular Structure Analysis

The molecular structure of Deruxtecan features a complex arrangement that includes:

  • Core Structure: The compound retains the core structure of exatecan, which is essential for its action as a topoisomerase I inhibitor.
  • Linker: A cleavable peptide linker connects the drug to the antibody, allowing for selective release within target cells.
  • Molecular Data: The molecular formula for Deruxtecan is C27_{27}H36_{36}N4_{4}O6_{6}S, with a molecular weight of approximately 528.67 g/mol .
Chemical Reactions Analysis

Deruxtecan participates in several key chemical reactions:

  1. Hydrolysis: The cleavable linker undergoes hydrolysis in the acidic environment of endosomes, releasing the active drug.
  2. Conjugation Reactions: The initial coupling of Deruxtecan to antibodies involves nucleophilic attack by amino groups on lysine residues or cysteine residues on the antibody .

These reactions are crucial for ensuring that Deruxtecan remains inactive until it reaches its target site within cancer cells.

Mechanism of Action

The mechanism of action of Deruxtecan involves:

  1. Targeting: Upon administration, Deruxtecan binds to HER2 receptors on cancer cells via its antibody component.
  2. Internalization: The ADC is internalized into the cell through receptor-mediated endocytosis.
  3. Drug Release: Once inside, the cleavable linker is hydrolyzed, releasing Deruxtecan, which then inhibits topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells .

This targeted approach enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapeutics.

Physical and Chemical Properties Analysis

Deruxtecan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but is sensitive to extreme pH levels which can affect the integrity of the linker.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.

These properties are essential for formulating effective drug delivery systems .

Applications

Deruxtecan has significant applications in scientific research and clinical settings:

  • Antibody-Drug Conjugates: It serves as a critical component in developing ADCs targeting various cancers, particularly those expressing HER2.
  • Cancer Therapy: Approved for use in treating HER2-positive breast cancer and gastric cancer, Deruxtecan represents a promising advancement in targeted therapy approaches.
  • Research Applications: It is utilized in preclinical studies to evaluate its efficacy against different cancer types and to explore mechanisms of resistance .
Molecular Architecture and Design Principles of Deruxtecan-Based Antibody-Drug Conjugates (ADCs)

Structural Components of Trastuzumab Deruxtecan (T-DXd)

HER2-Targeting Monoclonal Antibody Backbone

The antibody component of trastuzumab deruxtecan (T-DXd) is a humanized immunoglobulin G1 (IgG1) monoclonal antibody (trastuzumab) that binds with high specificity to subdomain IV of the human epidermal growth factor receptor 2 (HER2) extracellular domain. This binding domain (epitope) is distinct from that targeted by pertuzumab (subdomain II), allowing potential combinatorial strategies. The HER2-binding affinity (KD = 0.8 nM) enables rapid internalization upon antigen engagement, facilitating efficient payload delivery into tumor cells. The IgG1 backbone additionally mediates antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), contributing to secondary antitumor mechanisms beyond payload delivery. Engineering of the Fc region minimizes Fcγ receptor binding, reducing nonspecific immune activation and off-target effects [1] [3] [6].

Table 1: Key Properties of HER2-Targeting Antibodies in ADCs

AntibodyBinding DomainAffinity (KD)Engineered Features
Trastuzumab (T-DXd)HER2 Subdomain IV0.8 nMFc-optimized for reduced immune activation
PertuzumabHER2 Subdomain II1.2 nMDimerization inhibition
hu7C2 (Experimental)HER2 Subdomain I0.57 nMTHIOMAB® technology for site-specific conjugation

Tumor-Selective Cleavable Linker Technology

T-DXd employs a proprietary tetrapeptide-based cleavable linker (GGFG sequence) that connects the antibody to the cytotoxic payload. This linker demonstrates remarkable plasma stability (<2% payload release over 21 days in circulation) but undergoes efficient cleavage by lysosomal cathepsins (B, L, and S) upregulated in tumor cells. The linker’s design incorporates a para-aminobenzylcarbamate (PABC) self-immolative spacer, which releases the payload upon enzymatic cleavage of the peptide backbone. Crucially, the hydrophilicity of the linker counterbalances the hydrophobicity of the payload, minimizing aggregation and ensuring optimal pharmacokinetics. The cleavable nature enables the "bystander effect," where released DXd diffuses into neighboring tumor cells regardless of their HER2 status, enhancing efficacy in heterogeneous tumors [1] [2] [7].

Table 2: Characteristics of Tetrapeptide Linker in T-DXd

PropertySpecificationFunctional Impact
SequenceGly-Gly-Phe-Gly (GGFG)Cathepsin B/L/S cleavage site
Stability (Plasma)>98% intact at 21 daysMinimizes premature payload release
Self-Immolative Spacerpara-aminobenzylcarbamate (PABC)Ensumes efficient payload release post-cleavage
HydrophilicityHighCounters payload hydrophobicity; prevents aggregation

Topoisomerase I Inhibitor Payload (DXd) Characteristics

The payload, DXd (an exatecan derivative), is a DNA topoisomerase I inhibitor with a potency 10-fold greater than SN-38 (the active metabolite of irinotecan). Its mechanism involves stabilizing the topoisomerase I-DNA cleavage complex, inducing irreversible DNA double-strand breaks during replication. DXd exhibits a short half-life (<4 hours) in systemic circulation, minimizing off-target toxicity, while its membrane permeability (logP = 1.8) facilitates the bystander effect. Unlike conventional topoisomerase inhibitors, DXd retains efficacy against cancer cells expressing multidrug resistance proteins (e.g., P-glycoprotein), broadening its utility in treatment-resistant tumors. The payload’s optimized steric configuration prevents recognition by efflux pumps, a key limitation of earlier camptothecin analogs [1] [6] [10].

Drug-to-Antibody Ratio (DAR) Optimization Strategies

T-DXd achieves a homogeneous DAR of ~8 through site-specific conjugation via engineered cysteine residues. Traditional stochastic conjugation methods (e.g., lysine or interchain cysteine coupling) yield heterogeneous DAR distributions (0–8), resulting in suboptimal pharmacokinetics and efficacy. High DAR species (>4) typically exhibit accelerated plasma clearance due to increased hydrophobicity. T-DXd overcomes this via:

  • Controlled Cysteine Engineering: Introduction of cysteine residues at specific heavy-chain sites (A114C and HC-V118C) ensures uniform conjugation without disrupting antigen binding or antibody stability [1] [8].
  • Hydrophilic Linker Integration: The GGFG linker’s hydrophilicity offsets the hydrophobicity of multiple DXd molecules, maintaining solubility and extending plasma half-life (T-DXd: 5.7 days vs. T-DM1: 4 days) [1] [4].
  • Payload Potency Balance: DXd’s high potency (IC50 = 0.01–0.1 nM) compensates for potential steric hindrance at high DAR, ensuring cytotoxic efficacy even with reduced target engagement efficiency [3] [10].

Table 3: DAR and Pharmacokinetic Profiles of HER2 ADCs

ADCDARConjugation MethodPlasma Half-Life (Days)Clearance Mechanism
Trastuzumab Deruxtecan (T-DXd)~8Site-specific (Engineered cysteine)5.7Target-mediated at low doses
Trastuzumab Emtansine (T-DM1)3.5Stochastic (Lysine)4.0FcRn recycling
Sacituzumab Govitecan7.6Stochastic (Cysteine)0.67Rapid hydrolysis
Experimental THIOMAB® ADCs2Site-specific (Cysteine)7–10Reduced hydrophobicity

Comparative Analysis of Deruxtecan vs. Other ADC Linker-Payload Systems

Deruxtecan-based ADCs exhibit distinct pharmacological advantages over conventional ADC platforms due to synergistic linker-payload engineering:

  • Potency and Bystander Effect:
  • DXd vs. DM1 (T-DM1): DXd (IC50: 0.01–0.1 nM) is 100-fold more potent than DM1 (IC50: 1–10 nM). Unlike membrane-impermeable DM1, DXd diffuses into adjacent cells, eradicating HER2-heterogeneous tumors [1] [6].
  • DXd vs. MMAE (Vedotin ADCs): DXd’s topoisomerase I inhibition is cell-cycle-independent, enabling efficacy against quiescent cells, whereas MMAE (microtubule disruptor) primarily targets dividing cells [4] [10].
  • Linker Stability and Payload Release:
  • The GGFG linker in T-DXd demonstrates superior plasma stability compared to the acid-labile hydrazone linker in gemtuzumab ozogamicin (>98% intact vs. 30% premature release) and the protease-cleavable dipeptide linker in brentuximab vedotin (cleaved by neutrophil elastase) [8] [10].
  • Enzymatic cleavage of the GGFG linker ensures tumor-selective payload release, minimizing systemic toxicity. In contrast, non-cleavable linkers (e.g., MCC in T-DM1) require complete antibody degradation, limiting payload bioavailability [3] [7].
  • Resistance Profile:
  • DXd evades resistance mediated by ATP-binding cassette (ABC) transporters (e.g., ABCG2), which commonly export SN-38 and MMAE. This is attributed to DXd’s structural modifications hindering transporter recognition [6] [10].

Table 4: Comparative ADC Linker-Payload Systems

ADC (Payload)Linker TypePayload MechanismBystander EffectABC Transporter Resistance
T-DXd (DXd)Enzymatically cleavable (GGFG)Topoisomerase I inhibitionYesResistant
T-DM1 (DM1)Non-cleavable (MCC)Microtubule disruptionNoSusceptible
Sacituzumab Govitecan (SN-38)Hydrolysable (CL2A)Topoisomerase I inhibitionLimitedSusceptible
Brentuximab Vedotin (MMAE)Protease-cleavable (dipeptide)Microtubule disruptionYesSusceptible
Enfortumab Vedotin (MMAE)Protease-cleavable (dipeptide)Microtubule disruptionYesSusceptible

Deruxtecan-based ADCs represent a paradigm shift in oncology through integrated optimization of antibody specificity, linker stability, and payload delivery. The platform’s modular design enables adaptation to novel targets beyond HER2 (e.g., TROP2, HER3), underscoring its transformative potential in precision oncology [7] [10].

Properties

CAS Number

1599440-13-7

Product Name

Deruxtecan

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1034.1 g/mol

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Solubility

Soluble in DMSO

Synonyms

Deruxtecan, Trastuzumab deruxtecan; DS-8201a; DS8201a; DS 8201a; exatecan derivative; DX-8951 derivative; DX 8951; DX8951;

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.